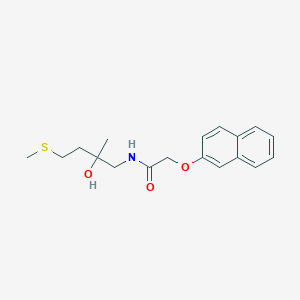![molecular formula C12H14O B2633331 Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] CAS No. 1373932-60-5](/img/structure/B2633331.png)
Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its rigid, multi-ring system, which imparts distinct chemical properties and reactivity. It is used primarily in research settings, particularly in the fields of organic chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] typically involves multiple steps, starting from simpler organic precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic core.
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction can lead to the formation of simpler hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] has several scientific research applications:
Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Wirkmechanismus
The mechanism of action of Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] involves its interaction with specific molecular targets. The rigid spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The oxirane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane]: Another spirocyclic compound with a similar structure but different ring sizes and substituents.
β-Pinene oxide: A simpler spirocyclic compound with an oxirane ring, used as a precursor in organic synthesis.
Uniqueness
Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] is unique due to its highly rigid and complex multi-ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying spirocyclic structures and their applications in various fields .
Eigenschaften
IUPAC Name |
spiro[oxirane-2,4'-pentacyclo[6.3.0.02,6.03,10.05,9]undecane] |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-4-5-2-7-8(4)10-6(1)9(5)11(7)12(10)3-13-12/h4-11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMFKLLYFNWTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C4C56CO6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-cyclopropyl-2-(methylsulfanyl)-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyrimidine-4-carboxamide](/img/structure/B2633255.png)
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2633256.png)
![N-[2-(4-chlorophenyl)ethyl]-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2633257.png)
![methyl 6-methyl-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate](/img/structure/B2633258.png)
![2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/new.no-structure.jpg)
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633260.png)
![13-fluoro-5-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2633263.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-fluorobenzene-1-sulfonamide](/img/structure/B2633264.png)



